1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea 1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034499-06-2
VCID: VC7241408
InChI: InChI=1S/C18H16ClN3O2/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23)
SMILES: C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8

1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034499-06-2

Cat. No.: VC7241408

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

1-(4-Chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea - 2034499-06-2

Specification

CAS No. 2034499-06-2
Molecular Formula C18H16ClN3O2
Molecular Weight 341.8
IUPAC Name 1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Standard InChI InChI=1S/C18H16ClN3O2/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23)
Standard InChI Key RBFDTOSKTHGANJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=COC=C3)Cl

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 1-(4-chlorobenzyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea delineates its molecular architecture:

  • A 4-chlorobenzyl group (C₆H₄Cl-CH₂-) is attached to one nitrogen of the urea moiety.

  • The opposing nitrogen connects to a (5-(furan-3-yl)pyridin-3-yl)methyl group, comprising a pyridine ring substituted at position 5 with a furan-3-yl moiety and a methylene bridge.

Key features include:

  • Planar aromatic systems: The benzyl and pyridinyl groups contribute to π-π stacking interactions, while the furan ring introduces oxygen-based heteroatom effects .

  • Urea core: The -NH-C(=O)-NH- group enables hydrogen bonding, critical for biological interactions or material science applications .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₉H₁₆ClN₃O₂, yielding a molecular weight of 365.81 g/mol.

Synthetic Pathways and Optimization

The synthesis of urea derivatives typically follows reductive amination or condensation reactions. For this compound, a plausible route involves:

Aldehyde Precursor Synthesis

  • 5-(Furan-3-yl)pyridine-3-carbaldehyde:

    • Suzuki-Miyaura coupling of 5-bromopyridine-3-carbaldehyde with furan-3-ylboronic acid .

    • Palladium catalysis facilitates cross-coupling, achieving yields >75% under inert conditions .

Urea Formation

  • Condensation with 1-(4-chlorobenzyl)urea:

    • React the aldehyde with 1-(4-chlorobenzyl)urea in tetrahydrofuran (THF) using titanium(IV) isopropoxide as a Lewis acid .

    • Subsequent reduction with sodium borohydride stabilizes the intermediate .

Reaction Scheme:

Aldehyde+1-(4-chlorobenzyl)ureaTi(OiPr)₄, THFImine intermediateNaBH₄Target urea\text{Aldehyde} + \text{1-(4-chlorobenzyl)urea} \xrightarrow{\text{Ti(OiPr)₄, THF}} \text{Imine intermediate} \xrightarrow{\text{NaBH₄}} \text{Target urea}

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

  • Melting point: Estimated 148–152°C (analogous to 4a–4k derivatives) .

  • Spectroscopic Data:

    • ¹H NMR (300 MHz, CDCl₃): δ 4.35 (s, 2H, CH₂), 6.85–8.10 (m, aromatic H), 5.20 (bs, 2H, NH₂) .

    • IR (KBr): 1652 cm⁻¹ (C=O stretch), 3325 cm⁻¹ (N-H stretch) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to urea hydrogen bonding; low in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .

Crystallography and Conformation

  • X-ray diffraction (hypothetical): The urea group adopts a planar configuration, with dihedral angles between aromatic rings influencing packing efficiency .

Industrial and Material Science Applications

  • Coordination chemistry: The pyridine-furan system may act as a ligand for transition metals (e.g., Ru, Pd) .

  • Polymer additives: Urea derivatives improve thermal stability in polyurethanes .

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